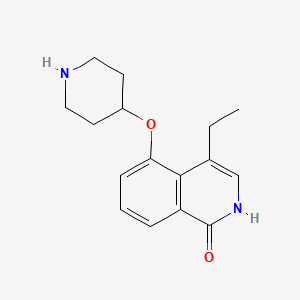
4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features a piperidine ring attached to the isoquinoline core, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, such as the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the isoquinoline core.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides or other ethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoquinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various alkyl or acyl groups.
科学研究应用
4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving isoquinoline derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.
作用机制
The mechanism of action of 4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one would depend on its specific biological or pharmacological activity. Generally, isoquinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, and modulate their activity. The piperidine ring may enhance the compound’s binding affinity or selectivity for certain targets.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound, which lacks the ethyl and piperidine substituents.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Uniqueness
4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is unique due to the presence of both the ethyl and piperidine substituents, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
属性
CAS 编号 |
651308-76-8 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
4-ethyl-5-piperidin-4-yloxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H20N2O2/c1-2-11-10-18-16(19)13-4-3-5-14(15(11)13)20-12-6-8-17-9-7-12/h3-5,10,12,17H,2,6-9H2,1H3,(H,18,19) |
InChI 键 |
KDBWXHBUPVYORS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CNC(=O)C2=C1C(=CC=C2)OC3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one](/img/structure/B15064412.png)
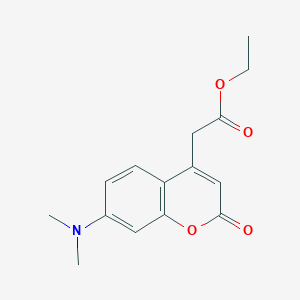
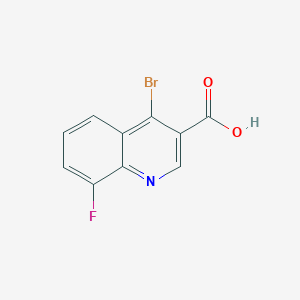
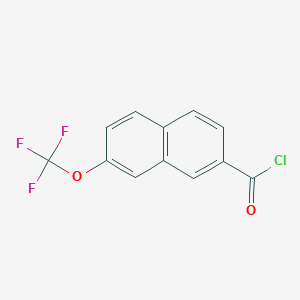

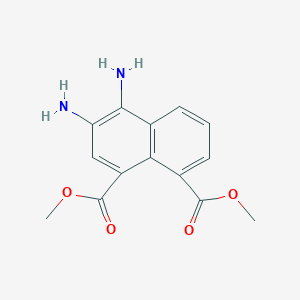
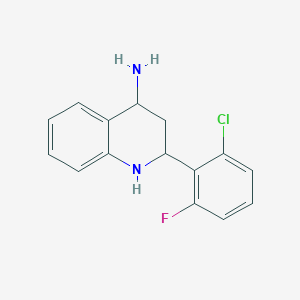
![2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B15064442.png)
![4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B15064471.png)

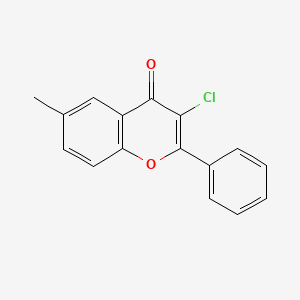
![3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)
